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Introduction

Gallium Nitride (GaN) is a wide-bandgap semiconductor essential for high-power, high-
frequency, and high-temperature electronic and optoelectronic devices. The performance of
these devices is critically dependent on the quality of the GaN epitaxial layers, which in turn is
highly influenced by the choice of substrate material. Due to the challenges in producing large,
high-quality bulk GaN crystals, heteroepitaxy on alternative substrates is the standard
manufacturing process.

Silicon Carbide (SiC) has emerged as a premier substrate for high-quality GaN growth,
particularly for demanding applications like RF power amplifiers and high-voltage electronics.[1]
[2] Its advantages stem from a closer lattice match and thermal expansion coefficient with GaN
compared to other common substrates like sapphire or silicon, as well as its excellent thermal
conductivity.[3][4] This combination allows for the growth of GaN layers with lower defect
densities and provides superior heat dissipation for high-power devices.[5][6]

This document provides detailed application notes and experimental protocols for the epitaxial
growth of GaN on SiC substrates, aimed at researchers and engineers in materials science and
semiconductor device fabrication.
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Key Material Properties: SiC as a Substrate for GaN

The selection of SiC is based on a favorable combination of physical properties. The quality of
the heteroepitaxial GaN film is largely determined by the lattice and thermal mismatch between
the film and the substrate.[3][7] SiC offers one of the smallest mismatches among commercially
viable substrates, leading to higher quality GaN films.[3]

Quantitative Data Summary

The physical properties of GaN, SiC, and other common substrates are summarized below for

comparison.
Gallium ]
L . . Sapphire - .
Property Nitride 4H-SiC 6H-SIiC Silicon (Si)
(Al203)

(GaN)
Lattice

3.189 A 3.073A 3.081 A 4.758 A 5.431 A
Constant (a)
Lattice
Mismatch - ~3.5%[4] ~3.4%[7] ~16%][4][8] ~17%[9]
with GaN
Thermal
Expansion 5.59 x 10-¢

o 4.2x107%/K 4.2x107%/K 7.5x1078 /K 2.6 x 1078 /K
Coefficient /K
(o)
Thermal ~230 ~490
o ~390 W/mK ~35 W/mK ~150 W/mK

Conductivity W/mK[10] W/mK[4]
Band Gap 3.4 eV[1] 3.26 eV 3.03 eV 9.9eVv 1.12 eV
Crystal ) ) ] )

Wurtzite Wurtzite Wurtzite Hexagonal Diamond
Structure

Note: Values are approximate and can vary with temperature and crystal quality.

Impact of Material Properties
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e Low Lattice Mismatch: The ~3.5% lattice mismatch between GaN and SiC is significantly
lower than that with sapphire (~16%), which reduces the density of crystalline defects such
as threading dislocations that form to relieve strain.[4][7][8]

o High Thermal Conductivity: SiC's thermal conductivity is substantially higher than GaN and
vastly superior to sapphire.[11][12] This is critical for high-power devices as it allows for
efficient heat dissipation from the active region, preventing overheating and device
degradation.[5][6]

o Chemical and Thermal Stability: SiC is a highly stable material, capable of withstanding the
high temperatures required for GaN epitaxial growth without significant degradation.[1]

Experimental Protocols

High-quality GaN epitaxial growth requires meticulous attention to substrate preparation and
the growth process itself. The two most common techniques for GaN-on-SiC epitaxy are Metal-
Organic Chemical Vapor Deposition (MOCVD) and Molecular Beam Epitaxy (MBE).

General Workflow for GaN on SiC Epitaxy

The overall process involves several critical stages, from initial substrate cleaning to the final
epitaxial layer growth and characterization.
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Caption: General workflow from SiC substrate preparation to GaN growth and characterization.

Protocol 1: SiC Substrate Preparation

Proper substrate preparation is crucial to remove surface contaminants, polishing damage, and
the native oxide layer, ensuring a pristine surface for epitaxy.

« Initial Inspection: Visually inspect the SiC wafer under high-intensity light for scratches, haze,
or other macroscopic defects.

¢ Solvent Clean:
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[e]

Ultrasonically agitate the substrate in acetone for 5-10 minutes.

o

Ultrasonically agitate in isopropyl alcohol (IPA) for 5-10 minutes.

[¢]

Rinse thoroughly with deionized (DI) water.

[¢]

Dry with high-purity nitrogen gas.
e Chemical Clean / Surface Treatment:

o Perform a standard RCA clean or a piranha etch (H2SO4:H20:2) to remove organic
residues. (Caution: Handle with extreme care in a designated wet bench).

o Rinse extensively with DI water and dry with nitrogen.
e High-Temperature Hydrogen Annealing:

o To remove polishing damage and surface oxides, an in-situ anneal is often performed
inside the growth reactor.[1]

o Heat the substrate to 1600-1700°C in a hydrogen (Hz) atmosphere.[7] This step helps to
create well-defined atomic steps on the SiC surface, which is conducive to high-quality 2D
growth.

Protocol 2: MOCVD Growth of GaN on SiC

MOCVD is a widely used technique for high-volume production of GaN-based devices.[4][5]

e System Preparation: Ensure the MOCVD reactor is clean and leak-tight. Purge the system
with high-purity nitrogen or hydrogen.

e Loading and Annealing: Load the prepared SiC substrate onto the susceptor. Perform the H>
anneal as described in Protocol 3.2.

o Surface Nitridation: Before growing the buffer layer, the SiC surface is often exposed to
ammonia (NHs) at high temperature (e.g., 1170°C) for a short duration (e.g., 45 seconds).[1]
This helps to form a thin Si-N layer that can improve nucleation.
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e AIN Nucleation/Buffer Layer Growth:
o Lower the temperature to the AIN growth temperature (typically 1050-1200°C).
o Introduce trimethylaluminum (TMAI) and ammonia (NHs) precursors into the reactor.

o Grow a thin (20-100 nm) AIN layer. This layer is critical for accommodating the lattice
mismatch and defining the polarity of the subsequent GaN film.[13]

e High-Temperature GaN Growth:

[e]

Ramp the temperature to the GaN growth temperature (typically 1000-1100°C).

(¢]

Introduce trimethylgallium (TMGa) and ammonia (NHs) precursors.

[¢]

Typical V/III ratios (ratio of Group V to Group Il precursors) range from 500 to 2000.

[¢]

Continue growth until the desired GaN thickness is achieved (e.g., 1-3 pum).

o Cool-down: After growth, terminate the precursor flows and cool the wafer to room
temperature under a stable flow of NHs (to prevent GaN decomposition) and a carrier gas
like Hz2 or N-.

Protocol 3: MBE Growth of GaN on SiC

MBE offers precise control over thickness and composition at lower growth temperatures
compared to MOCVD.[14]

o System Preparation: Ensure the MBE system is at ultra-high vacuum (UHV) conditions (<
1x10~° Torr).

e Loading and Degassing: Load the prepared SiC substrate and heat it in the UHV
environment to desorb any surface contaminants.

o AIN Buffer Layer Growth:
o Heat the substrate to the AIN growth temperature (e.g., 700-900°C).

o Open shutters for the aluminum effusion cell and the nitrogen plasma source.
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o Grow a thin AIN buffer layer.

o GaN Layer Growth:
o Adjust the substrate temperature for GaN growth (typically 650-800°C).
o Open shutters for the gallium effusion cell and the nitrogen plasma source.

o Growth is typically performed under slightly Ga-rich conditions to promote better surface
morphology. The 1lI/V ratio is a critical parameter to control.

o Monitor the growth in real-time using Reflection High-Energy Electron Diffraction
(RHEED). A streaky RHEED pattern indicates high-quality, two-dimensional growth.

o Cool-down: After growth, close all source shutters and cool the substrate to room
temperature in UHV.

Defect Generation and Mitigation

The primary challenge in heteroepitaxy is managing the defects that arise from lattice and
thermal mismatch.
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Caption: Relationship between mismatch, defect types, and common mitigation strategies

o Threading Dislocations (TDs): These are line defects that originate at the GaN/SiC interface
and propagate up through the epitaxial layer, degrading device performance.[15] TD
densities in GaN on SiC are typically in the range of 108-101° cm=2,[7][16]

o Mitigation: The use of a high-quality AIN nucleation layer is the primary method to manage
the initial strain and reduce TD density.[13] More advanced structures may use AlGaN

interlayers or GaN/AIN superlattices to further manage strain and bend dislocations

preventing them from reaching the active device layers.[15][17] Using porous SiC substrates
has also been shown to favor lateral growth and reduce defect density.[14]
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Characterization Protocols

After growth, the GaN film must be characterized to assess its quality.

Characterization
Technique

Parameter Measured

Typical Results for High-
Quality GaN on SiC

High-Resolution X-Ray
Diffraction (HRXRD)

Crystalline quality, dislocation

density, strain, layer thickness

(0002) rocking curve FWHM: <
300 arcsec--INVALID-LINK--5
rocking curve FWHM: < 400

arcsec

Atomic Force Microscopy
(AFM)

Surface morphology,

roughness, surface defects

RMS Roughness: < 0.5 nm

over a 5x5 um? area[5]

Photoluminescence (PL)

Optical quality, band-edge

emission, impurity levels

Strong, sharp band-edge
emission (~3.4 eV) with
minimal yellow luminescence
(~2.2eV)

Transmission Electron
Microscopy (TEM)

Direct visualization of

dislocations, interface quality

Threading Dislocation Density:
108 - 101° cm~2[16]

Hall Effect Measurement

Carrier concentration, mobility,

conductivity type

For unintentionally doped
(UID) n-type GaN: n < 5x102¢
cm=3, u > 500 cm?/V-s

Conclusion

SiC is a superior substrate for the epitaxial growth of high-quality GaN layers required for high-

performance electronic devices. Its favorable lattice and thermal properties, combined with

excellent thermal conductivity, provide a robust platform for GaN epitaxy. By following

meticulous substrate preparation and optimized MOCVD or MBE growth protocols, it is

possible to produce GaN-on-SiC wafers with low defect densities and smooth surface

morphologies, enabling the fabrication of state-of-the-art power and RF devices. The key to

success lies in the careful management of strain through the use of high-quality nucleation and

buffer layers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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